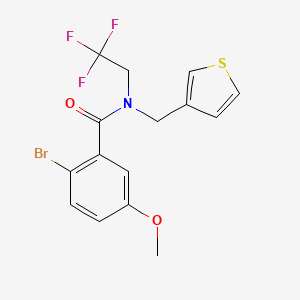
2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is a compound that belongs to the class of benzamides. It has been the subject of scientific research due to its potential as a therapeutic agent.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide involves the reaction of 2-bromo-5-methoxybenzoic acid with thiophen-3-ylmethanol to form 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide. This intermediate is then reacted with 2,2,2-trifluoroethyl isocyanate to form the final product.
Starting Materials
2-bromo-5-methoxybenzoic acid, thiophen-3-ylmethanol, 2,2,2-trifluoroethyl isocyanate
Reaction
Step 1: 2-bromo-5-methoxybenzoic acid is reacted with thiophen-3-ylmethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) to form 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide., Step 2: 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide is then reacted with 2,2,2-trifluoroethyl isocyanate in the presence of a base such as triethylamine (TEA) in anhydrous DCM to form the final product, 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide., Step 3: The final product is purified by column chromatography using a suitable solvent system.
Mécanisme D'action
The mechanism of action of 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and neurodegeneration.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide can modulate various biochemical and physiological processes. For example, it can reduce the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide in lab experiments is that it has been shown to have potent therapeutic effects in various disease models. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Orientations Futures
There are several future directions for research on 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide. One direction is to further investigate its mechanism of action in order to optimize its use as a therapeutic agent. Another direction is to study its potential as a treatment for other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, research could focus on developing derivatives of this compound with improved pharmacokinetic properties and therapeutic efficacy.
Applications De Recherche Scientifique
2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has been studied for its potential as a therapeutic agent for various diseases. One study showed that it has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Another study demonstrated that it has antitumor activity and can inhibit the growth of cancer cells. Additionally, it has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF3NO2S/c1-22-11-2-3-13(16)12(6-11)14(21)20(9-15(17,18)19)7-10-4-5-23-8-10/h2-6,8H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEPIYDEEMTOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N(CC2=CSC=C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

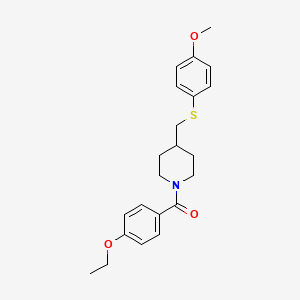
![N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2909794.png)
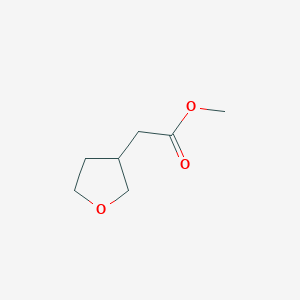
![1-[4-(Difluoromethyl)phenyl]pyrazole-4-carboxylic acid](/img/structure/B2909797.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2909798.png)
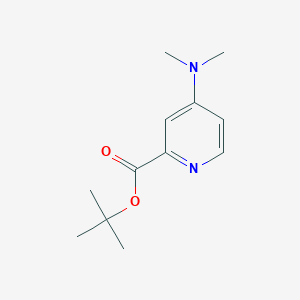
![ethyl (5-{2-[(2-bromo-4-methylphenyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2909802.png)
![Methyl 2-[cyanomethyl-[3-(trifluoromethyl)benzoyl]amino]acetate](/img/structure/B2909803.png)
![Tert-butyl 4,8-diazabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2909806.png)
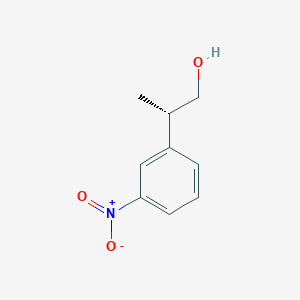
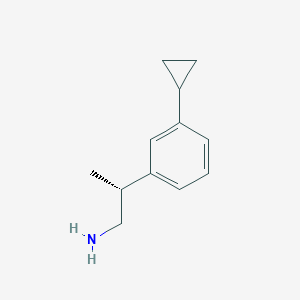
![11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2909812.png)

![6-(3-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2909815.png)